2,4-Hexadien-1-ol, 1-acetate
Overview
Description
2,4-Hexadien-1-ol, 1-acetate, also known as (E,E)-2,4-hexadienyl acetate, is an organic compound with the molecular formula C8H12O2. It is characterized by the presence of two conjugated double bonds and an acetate ester functional group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavor and fragrance agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadien-1-ol, 1-acetate typically involves the esterification of 2,4-Hexadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and heated under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadien-1-ol, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4-hexadienal or 2,4-hexadienoic acid.
Reduction: Formation of 2,4-hexadien-1-ol.
Substitution: Formation of various substituted hexadienyl derivatives.
Scientific Research Applications
2,4-Hexadien-1-ol, 1-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Diels-Alder reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Employed as a flavor and fragrance agent due to its pleasant odor
Mechanism of Action
The mechanism of action of 2,4-Hexadien-1-ol, 1-acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
2,4-Hexadien-1-ol: The parent alcohol of 2,4-Hexadien-1-ol, 1-acetate, which lacks the acetate ester group.
2,4-Hexadienal: An aldehyde derivative with similar conjugated double bonds.
2,4-Hexadienoic acid: A carboxylic acid derivative with similar structural features.
Uniqueness: this compound is unique due to its combination of conjugated double bonds and an acetate ester group, which imparts distinct chemical reactivity and physical properties. This makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
hexa-2,4-dienyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVKYPFROMBALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862683 | |
Record name | 2,4-Hexadien-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-17-2 | |
Record name | 2,4-Hexadien-1-ol, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1516-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Hexadien-1-ol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Hexadien-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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